3-(3-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound featuring a quinazolinone core linked to an azetidine ring through a sulfonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the quinazolinone intermediate.
Sulfonylation: The 4-chlorophenylsulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as triethylamine.
Final Coupling: The final coupling step involves linking the azetidine ring to the quinazolinone core through a propyl bridge, often using reagents like alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide or nucleophiles like amines can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, 3-(3-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structural features make it a candidate for various applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of 3-(3-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and quinazolinone core are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-2(1H)-one: Similar structure but with a different position of the carbonyl group.
4-(3-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one: Variation in the substitution pattern on the quinazolinone core.
Uniqueness
The uniqueness of 3-(3-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-14-5-7-15(8-6-14)29(27,28)16-11-24(12-16)19(25)9-10-23-13-22-18-4-2-1-3-17(18)20(23)26/h1-8,13,16H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLJJQQGOIBOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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